molecular formula C21H16F3N7O B2765600 (3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920367-46-0

(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Numéro de catalogue B2765600
Numéro CAS: 920367-46-0
Poids moléculaire: 439.402
Clé InChI: JRWNKFJFWWZSER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar 1,2,4-triazole-containing compounds has been discussed in various studies . These compounds are typically synthesized using 3-amino-1,2,4-triazole as a starting material . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a 1,2,4-triazole ring, a piperazine ring, and multiple fluorophenyl groups . The exact molecular structure is not available in the retrieved data.

Applications De Recherche Scientifique

Syntheses and Antagonist Activity

Research on structurally related compounds has led to the development of derivatives with significant 5-HT2 antagonist activity. For example, compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group have been prepared and tested, showing potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. Such compounds indicate the potential for designing effective 5-HT2 antagonists based on specific bicyclic triazol and triazine derivatives (Watanabe et al., 1992).

P2X7 Antagonist for Mood Disorders

The discovery synthesis and preclinical profiling of a novel P2X7 antagonist clinical candidate have been reported. This compound showed robust P2X7 receptor occupancy at low doses in rats, with notable solubility and tolerability in preclinical species, marking its potential for phase I clinical trials to assess safety and tolerability in the treatment of mood disorders (Chrovian et al., 2018).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities, with some compounds exhibiting good or moderate activities against various test microorganisms. This research emphasizes the antimicrobial potential of triazole derivatives, which could be a basis for further development of antimicrobial agents (Bektaş et al., 2007).

Metabolism and Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors have been examined in rats, dogs, and humans, highlighting the elimination process by both metabolism and renal clearance. Such studies are crucial for understanding the pharmacological profile of new therapeutic agents (Sharma et al., 2012).

Synthesis of Antifungal Agents

Process development for the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent, has explored diastereocontrol and synthetic routes to optimize the production of this important therapeutic (Butters et al., 2001).

Propriétés

IUPAC Name

(3,4-difluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N7O/c22-14-2-1-3-15(11-14)31-20-18(27-28-31)19(25-12-26-20)29-6-8-30(9-7-29)21(32)13-4-5-16(23)17(24)10-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWNKFJFWWZSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.